molecular formula C11H15NO3 B575192 (S)-N-Benzyl-3,4-dihydroxy butyramide CAS No. 191354-49-1

(S)-N-Benzyl-3,4-dihydroxy butyramide

Cat. No.: B575192
CAS No.: 191354-49-1
M. Wt: 209.245
InChI Key: VBXGCLMWKLDOEZ-JTQLQIEISA-N
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Description

(S)-N-Benzyl-3,4-dihydroxy butyramide is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two hydroxyl groups on the butyramide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-3,4-dihydroxy butyramide can be achieved through several methods. One common approach involves the catalytic hydration of butyronitrile, which is then reacted with benzylamine to form the desired amide. Another method includes the reaction of butyryl chloride with benzylamine under basic conditions to yield the amide. Additionally, the reduction of butyraldoxime with benzylamine can also produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves continuous-flow protocols to ensure high yield and purity. These methods often utilize acyl azide intermediates, which are generated in situ and reacted with benzylamine to form the amide bond. This approach minimizes side reactions and maintains the chiral integrity of the product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Benzyl-3,4-dihydroxy butyramide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-N-Benzyl-3,4-dihydroxy butyramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-Benzyl-3,4-dihydroxy butyramide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Butyramide: A simpler amide derivative of butyric acid.

    Phenylalanine Butyramide: A butyrate derivative with applications in cosmetics and medicine.

    Acetamide: A smaller amide with different chemical properties.

Uniqueness

(S)-N-Benzyl-3,4-dihydroxy butyramide is unique due to its specific structure, which includes a benzyl group and two hydroxyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other amides. Its ability to interact with specific enzymes and pathways makes it a valuable compound in various research fields .

Properties

IUPAC Name

(3S)-N-benzyl-3,4-dihydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-8-10(14)6-11(15)12-7-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXGCLMWKLDOEZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)C[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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